molecular formula C6H5BrFN B1376831 5-Bromo-3-fluoro-2-methylpyridine CAS No. 1162674-74-9

5-Bromo-3-fluoro-2-methylpyridine

Cat. No. B1376831
CAS RN: 1162674-74-9
M. Wt: 190.01 g/mol
InChI Key: KQCSRDNKPIPYIS-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylpyridine is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-fluoro-2-methylpyridine is C6H5BrFN . It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-methylpyridine has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 36.9±0.3 cm3 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Research

5-Bromo-3-fluoro-2-methylpyridine serves as a valuable building block in medicinal chemistry research. A study by Wu et al. (2022) on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlights its utility in creating pentasubstituted pyridines with functionalities suitable for further chemical manipulations, which can be crucial in drug development and organic synthesis (Wu et al., 2022).

Chemoselective Functionalization

The chemoselective functionalization of compounds closely related to 5-Bromo-3-fluoro-2-methylpyridine, like 5-bromo-2-chloro-3-fluoropyridine, is another significant area of research. Stroup et al. (2007) described a process for selectively functionalizing this compound, which is vital in creating specific molecular structures for pharmacological purposes (Stroup et al., 2007).

Derivative Synthesis and Biological Activities

Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine, closely related to 5-Bromo-3-fluoro-2-methylpyridine. Their work included examining these derivatives' anti-thrombolytic, biofilm inhibition, and hemolytic activities, highlighting the compound's potential in developing new pharmacological agents (Ahmad et al., 2017).

Safety and Hazards

5-Bromo-3-fluoro-2-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-bromo-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCSRDNKPIPYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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